molecular formula C16H14N2O B3269499 Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)- CAS No. 51138-45-5

Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-

Cat. No.: B3269499
CAS No.: 51138-45-5
M. Wt: 250.29 g/mol
InChI Key: IOZIRIGPDNFKRM-UHFFFAOYSA-N
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Description

Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-, is a pyrazole-derivative chemical compound of significant interest in medicinal chemistry and drug discovery research. Compounds featuring a phenol-substituted pyrazole core, similar to this one, have demonstrated a range of promising biological activities in scientific studies. Primary research applications for this class of compounds include investigation as antimicrobial and anticancer agents. Recent studies on structurally similar 1H-pyrazol-5-ol derivatives have shown potent activity against bacterial strains such as Methicillin-susceptible and -resistant Staphylococcus aureus (MSSA and MRSA), with minimum inhibitory concentration (MIC) values as low as 4 µg/mL . Furthermore, related bispyrazole compounds have exhibited significant cytotoxicity against human cancer cell lines, including colorectal carcinoma (RKO), with one study identifying a specific derivative that induced p53-mediated apoptosis and activated autophagy proteins, showing an IC50 of 9.9 µM . The molecular scaffold is also noted for its free radical scavenging (antioxidant) properties, which is a valuable trait in neuropharmacology research and for studying oxidative stress . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-methyl-2-phenylpyrazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-12-11-15(14-9-5-6-10-16(14)19)18(17-12)13-7-3-2-4-8-13/h2-11,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZIRIGPDNFKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=CC=CC=C2O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00707744
Record name 6-(5-Methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00707744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51138-45-5
Record name 6-(5-Methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00707744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Classical and Modern Approaches for the Synthesis of "Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-" Core Structure

The synthesis of the "Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-" core structure can be achieved through various classical and modern synthetic strategies. These methods primarily focus on the efficient construction of the pyrazole (B372694) ring fused to a phenolic component.

Multi-component Reactions in Pyrazole-Phenol Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyrazole-phenols in a single step from three or more starting materials. beilstein-journals.orgnih.govrsc.org These reactions are highly valued for their ability to generate molecular diversity and for their alignment with the principles of green chemistry. mdpi.com

One common MCR strategy for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound, a hydrazine (B178648), and an additional component that introduces the desired phenolic group. nih.gov For instance, a four-component reaction of ethyl acetoacetate, hydrazine hydrate, an aromatic aldehyde, and malononitrile (B47326) can yield highly substituted pyrano[2,3-c]pyrazoles. tandfonline.com While not directly yielding the target compound, this illustrates the power of MCRs in creating related heterocyclic systems. The in-situ generation of intermediates, such as 1,3-dicarbonyls or α,β-unsaturated ketones, is a key feature of many pyrazole-forming MCRs. beilstein-journals.org

Reactants Catalyst/Conditions Product Type Advantages
Phenyl hydrazine, Aldehydes, MalononitrileSodium p-toluene sulfonate (NaPTS), Aqueous medium5-Amino pyrazoleWater-soluble and recyclable catalyst, increased reaction rate. rsc.org
Hydrazine hydrate, Ethyl acetoacetate, Aromatic aldehyde, MalononitrileNeat conditions, Room temperaturePyrano[2,3-c]pyrazoleShort reaction times, catalyst-free. tandfonline.com
Alkynes, Nitriles, Ti imido complexesOxidationMultisubstituted pyrazolesAvoids hazardous reagents like hydrazine. nih.gov

Cyclocondensation Pathways for Pyrazole Ring Formation

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, most notably the Knorr pyrazole synthesis, which involves the reaction of a β-dicarbonyl compound with a hydrazine. beilstein-journals.org To synthesize "Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-", a key precursor is 1-(2-hydroxyphenyl)-3-methyl-1,3-propanedione, which can be reacted with phenylhydrazine (B124118).

Another significant pathway involves the cyclization of chalcone (B49325) derivatives. acs.orgnih.govresearchgate.net Chalcones, which are α,β-unsaturated ketones, can react with hydrazine derivatives to form pyrazolines, which can then be oxidized to pyrazoles. researchgate.net For example, a chalcone derived from a hydroxyacetophenone can undergo cyclocondensation with phenylhydrazine to yield the corresponding 2-(pyrazol-5-yl)phenol derivative. acs.orgnih.gov The reaction conditions, such as the choice of solvent and catalyst (acidic or basic), can influence the reaction rate and yield.

Starting Materials Reagent Key Intermediate Final Product
1-(2-hydroxyphenyl)-3-methyl-1,3-propanedionePhenylhydrazine-Phenol (B47542), 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-
Hydroxyacetophenone-derived chalconePhenylhydrazinePyrazolinePhenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-
Epoxy chalconesHydrazineAmidino pyrazoleAromatic pyrazoles researchgate.net

Targeted Derivatization Methods for "Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-" Analogues

Once the core "Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-" structure is obtained, it can be further modified to create a library of analogues. Derivatization can occur at several positions, including the phenolic hydroxyl group, the phenyl ring attached to the pyrazole nitrogen, and potentially the methyl group on the pyrazole ring.

The phenolic hydroxyl group is a prime site for derivatization. It can undergo etherification or esterification reactions to introduce a wide variety of functional groups. For instance, reaction with alkyl halides in the presence of a base will yield ether analogues, while reaction with acyl chlorides or anhydrides will produce ester derivatives. researchgate.netnih.govnih.gov These modifications can significantly alter the molecule's physical and chemical properties.

Furthermore, electrophilic aromatic substitution reactions can be performed on the phenyl ring or the phenol ring, provided the existing substituents direct the incoming electrophile to the desired position. Nitration, halogenation, and Friedel-Crafts reactions are common examples. The specific conditions for these reactions would need to be carefully optimized to ensure regioselectivity and avoid unwanted side reactions.

Reaction Type Reagents Functional Group Introduced Potential Site of Derivatization
EtherificationAlkyl halide, BaseAlkoxy groupPhenolic hydroxyl
EsterificationAcyl chloride/anhydride, BaseEster groupPhenolic hydroxyl
NitrationNitric acid, Sulfuric acidNitro groupPhenyl or Phenol ring
HalogenationHalogen, Lewis acidHalogenPhenyl or Phenol ring

Sustainable and Green Chemistry Principles in the Synthesis of "Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-" Analogues

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to minimize environmental impact. nih.govbenthamdirect.comresearchgate.net This includes the use of greener solvents, alternative energy sources, and recyclable catalysts. nih.gov

Solvent-free reactions or the use of environmentally benign solvents like water and ethanol (B145695) are preferred over hazardous organic solvents. benthamdirect.com For instance, the synthesis of pyranopyrazole derivatives has been successfully carried out in water, which is a significant step towards a more sustainable process. encyclopedia.pub

Microwave and ultrasonic irradiation are being employed as alternative energy sources to conventional heating. mdpi.comresearchgate.net These methods often lead to shorter reaction times, higher yields, and cleaner reactions. The synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides has been efficiently achieved under ultrasonic conditions in ethanol, highlighting the benefits of this green technique. researchgate.net

The development of recyclable catalysts, such as heterogeneous catalysts and biocatalysts, is another key aspect of green pyrazole synthesis. nih.gov For example, a recyclable SnO–CeO2 nanocomposite has been used as a heterogeneous catalyst for the one-pot synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile in water. springerprofessional.de

Green Chemistry Approach Example Application Benefits
Use of Green SolventsSynthesis of pyranopyrazoles in water. encyclopedia.pubReduced environmental pollution, increased safety.
Alternative Energy SourcesUltrasonic-assisted synthesis of pyrazole derivatives. researchgate.netresearchgate.netShorter reaction times, higher yields, energy efficiency. researchgate.net
Recyclable CatalystsSnO–CeO2 nanocomposite for pyrazole synthesis. springerprofessional.deReduced waste, cost-effective, sustainable. springerprofessional.de

Utility of "Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-" as a Synthetic Intermediate for Advanced Structures

"Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-" is a valuable synthetic intermediate for the construction of more complex and potentially bioactive molecules. bohrium.com The presence of multiple reactive sites—the phenolic hydroxyl group, the pyrazole ring, and the phenyl substituents—allows for a wide range of chemical transformations.

The phenolic hydroxyl group can act as a nucleophile or be converted into a good leaving group, enabling the attachment of other molecular fragments. For example, it can be used as a handle to link the pyrazole-phenol core to other heterocyclic systems or polymer backbones.

The pyrazole ring itself can participate in various reactions. The nitrogen atoms can act as ligands for metal coordination, leading to the formation of metal-organic frameworks (MOFs) or catalytic complexes. mdpi.com Additionally, the C-H bonds on the pyrazole and phenyl rings can be functionalized through modern cross-coupling reactions, further expanding the molecular diversity that can be achieved from this versatile building block. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a derivative of the core structure, has been used in a one-pot, three-component reaction to synthesize a 1,3-diazabicyclo[3.1.0]hex-3-ene derivative. mdpi.com

Reactive Site Type of Reaction Resulting Structure/Application
Phenolic HydroxylEtherification/EsterificationFunctionalized analogues with modified properties.
Pyrazole NitrogensMetal CoordinationMetal-organic frameworks, catalysts. mdpi.com
C-H BondsCross-coupling ReactionsMore complex, highly substituted derivatives.
Pyrazole CoreCyclization ReactionsFused heterocyclic systems. tandfonline.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular and effective method for predicting the structural and spectral properties of organic molecules. nih.govwum.edu.pk Time-Dependent DFT (TD-DFT) is an extension used to study the properties of molecules in the presence of time-dependent electric fields, making it suitable for predicting electronic absorption spectra. nih.govrsc.org

Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two main purposes: they confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and they predict the molecule's infrared (IR) and Raman spectra. nih.govsigmaaldrich.com Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or torsion of chemical bonds. The assignments of these modes are often aided by analyzing the Total Energy Distribution (TED). nih.gov

Below is a representative table of calculated vibrational frequencies for a similar pyrazole (B372694) structure, highlighting key functional group vibrations.

Table 1: Representative Theoretical Vibrational Frequencies for a Phenylpyrazole Core Structure

Vibrational ModeCalculated Frequency (cm⁻¹)Description
O-H Stretch~3600Stretching of the phenolic hydroxyl group
C-H Stretch (Aromatic)3100 - 3000Stretching of C-H bonds in phenyl and pyrazole rings
C-H Stretch (Methyl)2990 - 2920Asymmetric and symmetric stretching of the methyl group
C=N Stretch (Pyrazole)~1610Stretching of the carbon-nitrogen double bond in the pyrazole ring
C=C Stretch (Aromatic)1600 - 1450Stretching of carbon-carbon bonds within the aromatic rings
O-H Bend~1350In-plane bending of the phenolic hydroxyl group
C-O Stretch (Phenol)~1250Stretching of the carbon-oxygen bond of the phenol (B47542) group

Note: Data is illustrative and based on typical values for similar functional groups from DFT calculations. nih.govderpharmachemica.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. researchgate.netmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small energy gap suggests the molecule is more reactive and polarizable. researchgate.netmdpi.com DFT calculations provide accurate estimations of these orbital energies. For pyrazole derivatives, the HOMO is often localized on the electron-rich phenol and pyrazole rings, while the LUMO may be distributed across the phenylpyrazole system.

Table 2: Typical Frontier Molecular Orbital Energies for Phenylpyrazole Derivatives

ParameterTypical Calculated Value (eV)Significance
EHOMO-5.5 to -6.5Electron-donating ability
ELUMO-1.5 to -2.5Electron-accepting ability
Energy Gap (ΔE)~4.0 to 5.0Chemical reactivity and stability

Note: Values are representative for pyrazole derivatives based on DFT calculations. researchgate.netrdd.edu.iqresearchgate.net

Computational methods are highly effective at predicting spectroscopic properties. TD-DFT calculations can simulate UV-Vis absorption spectra by determining the energies of electronic transitions between molecular orbitals. nih.gov The most significant transitions often occur from the HOMO to the LUMO, corresponding to π→π* transitions within the conjugated system of the molecule. researchgate.net For pyrazole-phenol compounds, absorption maxima are typically predicted in the UV region. nih.govupjs.sk

The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netnih.gov These theoretical calculations provide valuable assistance in assigning experimental spectra and confirming molecular structures. nih.govrsc.org The accuracy of the prediction depends on the chosen functional and basis set. researchgate.netdntb.gov.ua

Table 3: Representative Predicted Spectroscopic Data

SpectroscopyParameterPredicted ValueAssignment
UV-Vis (TD-DFT)λmax~250-350 nmπ→π* transitions in the conjugated system researchgate.netmaterialsciencejournal.org
¹H NMR (GIAO-DFT)δ (OH)9.0 - 10.0 ppmPhenolic proton
δ (Aromatic)6.5 - 8.0 ppmProtons on phenyl and pyrazole rings nih.gov
δ (CH₃)2.2 - 2.5 ppmMethyl group protons nih.gov
¹³C NMR (GIAO-DFT)δ (C-O)150 - 160 ppmPhenolic carbon
δ (Aromatic)115 - 145 ppmCarbons of phenyl and pyrazole rings nih.gov
δ (CH₃)10 - 15 ppmMethyl group carbon nih.gov

Note: Values are illustrative and based on typical results for similar compounds.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored according to the electrostatic potential value: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of neutral or intermediate potential. researchgate.net

For Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-, the MEP map would be expected to show the most negative potential (red/yellow) concentrated around the electronegative phenolic oxygen atom and the imine-like nitrogen atom of the pyrazole ring. researchgate.nettandfonline.com These sites represent the most likely centers for protonation and coordination with electrophiles. Conversely, the most positive potential (blue) would be located on the phenolic hydroxyl hydrogen atom, making it the primary site for hydrogen bonding donation. researchgate.nettandfonline.com

Natural Bonding Orbital (NBO) Analysis for Inter- and Intra-molecular Interactions

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classical Lewis structures, such as bonds and lone pairs. nih.gov This method allows for the study of charge transfer and hyperconjugative interactions within a molecule. researchgate.net A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This value represents the stabilization energy resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. nih.gov

Table 4: Representative NBO Donor-Acceptor Interactions

Donor NBOAcceptor NBOInteraction TypeTypical E(2) (kcal/mol)
LP(O)π(C=C)phenol ringp-π conjugation> 20
LP(N)pyrazoleπ(C=C)phenyl ringp-π conjugation> 15
π(C=C)phenylπ(C=N)pyrazoleπ-π interaction~ 10-20

Note: LP denotes a lone pair. E(2) values are illustrative of interactions in conjugated heterocyclic systems.

Non-Linear Optical (NLO) Properties Investigations

Materials with significant non-linear optical (NLO) properties are of great interest for applications in telecommunications, optical computing, and data storage. researchgate.netnih.gov Organic molecules featuring extensive π-conjugated systems and donor-acceptor groups often exhibit large NLO responses. The key parameters used to quantify NLO properties include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

Computational DFT methods can reliably predict these NLO parameters. wum.edu.pk Molecules like Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)- possess features conducive to NLO activity, such as a π-conjugated system linking an electron-donating phenol group to the pyrazole ring. The presence of electron-donating and accepting moieties connected by a conjugated bridge facilitates intramolecular charge transfer, which is a primary origin of high hyperpolarizability values. researchgate.netutp.edu.co The calculated first hyperpolarizability (β) of such pyrazole derivatives can be significantly higher than that of standard reference materials like urea, indicating their potential for NLO applications. researchgate.net

Table 5: Representative Calculated NLO Properties

ParameterDescriptionTypical Calculated Value
μ (Debye)Total Dipole Moment2 - 5 D
α (a.u.)Linear Polarizability200 - 300 a.u.
β (esu)First Hyperpolarizability1x10⁻³⁰ to 10x10⁻³⁰ esu

Note: Values are illustrative and based on DFT calculations for similar organic NLO materials. researchgate.netresearchgate.net

Chemical Reactivity and Derivatization Strategies

Electrophilic and Nucleophilic Substitution Reactions of the Pyrazole-Phenol Core

The pyrazole-phenol core is susceptible to electrophilic attack on both the pyrazole (B372694) and the phenol (B47542) rings, while nucleophilic substitution typically requires activation or the presence of a suitable leaving group.

The phenol moiety contains a hydroxyl (-OH) group, which is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution. libretexts.orgbyjus.com This strong activation facilitates reactions like halogenation, nitration, and sulfonation, primarily at the positions ortho and para to the hydroxyl group. byjus.commlsu.ac.in Due to the substitution at the C2 position by the pyrazole ring, the primary sites for electrophilic attack on the phenol ring are the C4 and C6 positions. Reactions such as the Kolbe-Schmidt reaction (carboxylation with CO2) are also characteristic of activated phenolate (B1203915) ions. byjus.comlibretexts.org

The pyrazole moiety is also an electron-rich heterocyclic system. Electrophilic substitution on the 1,5-disubstituted pyrazole ring preferentially occurs at the C4 position. A prominent example of this reactivity is the Vilsmeier-Haack reaction, which involves formylation using a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org This reaction proceeds via an electrophilic chloriminium salt, known as the Vilsmeier reagent, which attacks the electron-rich C4 position of the pyrazole. chemistrysteps.comwikipedia.orgcambridge.org This method is effective for introducing an aldehyde group onto the pyrazole ring, a crucial step for further derivatization. nih.govmdpi.com Similarly, C-acylation can be achieved at the C4 position of the corresponding pyrazolone (B3327878) tautomer using acyl chlorides in the presence of a base like calcium hydroxide (B78521). rsc.orgscispace.com

Nucleophilic aromatic substitution on either the unsubstituted phenyl or pyrazole ring is generally difficult and requires harsh conditions unless the ring is activated by potent electron-withdrawing groups or contains a good leaving group. However, derivatives such as 5-chloro-pyrazoles can undergo nucleophilic substitution, where the chloride ion is displaced by a nucleophile. This strategy is often employed in the synthesis of more complex pyrazole-based structures. mdpi.com

Reaction TypeReagent(s)Moiety AttackedPosition of AttackProduct Type
Electrophilic Substitution
Vilsmeier-Haack FormylationDMF, POCl₃PyrazoleC4Pyrazole-4-carbaldehyde
C-AcylationAcyl Chloride, Ca(OH)₂Pyrazole (Pyrazolone form)C44-Acyl-pyrazol-5-one
HalogenationBr₂ in CS₂PhenolC4, C6 (ortho/para to -OH)Monobromophenol
NitrationDilute HNO₃PhenolC4, C6 (ortho/para to -OH)Nitrophenol

Functionalization at Pyrazole and Phenol Moieties

Functionalization of the pyrazole-phenol scaffold can be targeted at several key positions: the C4 position of the pyrazole ring, the phenolic hydroxyl group, and the activated positions on the phenol ring.

Pyrazole Moiety Functionalization: The most significant functionalization of the pyrazole ring in this system is the introduction of a carbonyl group at the C4 position.

Formylation: The Vilsmeier-Haack reaction is a key strategy to introduce a formyl (-CHO) group at the C4 position. The reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with a Vilsmeier reagent (e.g., from POCl₃/DMF) yields 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. mdpi.com This aldehyde is a versatile intermediate for synthesizing other derivatives. nih.gov

Acylation: Selective C-acylation at the C4 position can be achieved by treating the pyrazolone tautomer with various acyl chlorides in a non-polar solvent like dioxane, using calcium hydroxide as a catalyst. rsc.orgscispace.comresearchgate.net This method avoids the competing O-acylation and provides 4-acyl pyrazolone derivatives in good yields. researchgate.net

Phenol Moiety Functionalization: The hydroxyl group of the phenol ring is a prime site for derivatization.

O-Alkylation (Etherification): The phenolic proton can be abstracted by a base to form a phenoxide ion, which can then act as a nucleophile to attack alkyl halides, leading to the formation of ethers.

O-Acylation (Esterification): The phenol can react with acyl chlorides or acid anhydrides to form phenyl esters. This reaction can sometimes compete with C-acylation of the pyrazole ring, and reaction conditions must be carefully controlled to achieve selectivity. scispace.com

Demethylation: The hydroxyl group itself can be introduced into related structures. For example, 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol can be synthesized by the demethylation of its methoxy-substituted precursor using hydrogen bromide in acetic acid. nih.gov

MoietyFunctionalization ReactionReagentsResulting Functional Group
Pyrazole Vilsmeier-Haack ReactionPOCl₃, DMFAldehyde (-CHO) at C4
Pyrazole C-AcylationR-COCl, Ca(OH)₂Acyl (-COR) at C4
Phenol O-AlkylationBase, R-XEther (-OR)
Phenol O-AcylationR-COCl or (RCO)₂OEster (-OCOR)

Formation of Complex Heterocyclic Systems and Schiff Bases

The functionalized derivatives of Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-, particularly the C4-aldehydes, are valuable precursors for constructing more elaborate molecular architectures, including Schiff bases and fused heterocyclic systems.

Schiff Base Formation: Schiff bases, or imines, are readily synthesized through the condensation reaction of an aldehyde or ketone with a primary amine. chemrxiv.org The 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, obtained from the Vilsmeier-Haack reaction, serves as a key building block for a wide array of Schiff bases. mdpi.com The reaction typically involves refluxing the aldehyde with a substituted primary aromatic or heteroaromatic amine in a suitable solvent like ethanol (B145695). scielo.org.za These reactions lead to the formation of an azomethine (-CH=N-) linkage, connecting the pyrazole core to another cyclic system. scielo.org.za

Formation of Complex Heterocyclic Systems: The reactive sites on the pyrazole-phenol core enable its use in multicomponent reactions and cyclization strategies to build fused heterocyclic rings.

Pyrazolo[3,4-b]pyridines: These fused systems can be synthesized by reacting 5-aminopyrazole-4-carbaldehydes with compounds containing an active methylene (B1212753) group, such as α-methylene ketones or malononitrile (B47326) derivatives, often catalyzed by a base like piperidine. semanticscholar.org

Chromeno[2,3-c]pyrazoles: A three-component reaction between an aldehyde, a 1,3-dicarbonyl compound (like dimedone), and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can yield complex chromeno[2,3-c]pyrazole structures. scielo.org.za The mechanism involves an initial Knoevenagel condensation followed by a Michael addition of the pyrazolone and subsequent cyclization. scielo.org.zaresearchgate.net

Other Fused Systems: The pyrazole nucleus can be annulated to various other heterocyclic rings like thiazoles and thiazines, starting from appropriately functionalized pyrazole precursors. osi.lv For instance, oxidative cyclization of related hydrazone derivatives can lead to the formation of chromeno[4,3-c]pyrazol-4-ones. nih.gov

PrecursorReactant(s)Resulting SystemReaction Type
Pyrazole-4-carbaldehydePrimary Amine (R-NH₂)Schiff BaseCondensation
5-Aminopyrazole-4-carbaldehydeα-Methylene KetonePyrazolo[3,4-b]pyridineCondensation/Cyclization
3-Methyl-1-phenyl-pyrazol-5-oneAldehyde, DimedoneChromeno[2,3-c]pyrazoleMulticomponent Reaction
Hydrazone derivativeCopper AcetateChromeno[4,3-c]pyrazol-4-oneOxidative Cyclization

Coordination Chemistry and Ligand Properties

"Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-" as a Ligand in Transition Metal Complexation

Phenol (B47542), 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-, a derivative of pyrazole (B372694), has been effectively utilized in the synthesis of a variety of transition metal complexes. The presence of both a phenolic hydroxyl group and a pyrazole ring within its structure makes it an excellent candidate for chelation with metal ions. Research has shown that pyrazole-based ligands are adept at forming stable complexes with a range of transition metals, including but not limited to manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II). researchgate.netscirp.org

The coordination typically occurs through the deprotonated phenolic oxygen and one of the nitrogen atoms of the pyrazole ring, forming a stable chelate ring. The synthesis of these complexes often involves the reaction of the ligand with a metal salt in a suitable solvent, leading to the formation of the corresponding metal complex. The resulting complexes are often colored and crystalline solids. The stoichiometry of these complexes can vary, with common ratios of metal to ligand being 1:1 and 1:2. researchgate.net The presence of coordinated water molecules is also a common feature in the solid-state structures of these complexes. researchgate.netmdpi.com

Denticity and Binding Modes of Pyrazole-Phenol Ligands in Research

The term "denticity" refers to the number of donor atoms in a single ligand that bind to the central metal atom in a coordination complex. Based on its structure and the findings from related compounds, Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)- is presumed to act as a bidentate ligand. This mode of coordination involves two donor atoms from the ligand binding to the metal center.

In the case of this pyrazole-phenol ligand, the two potential donor sites are the oxygen atom of the phenolic hydroxyl group and a nitrogen atom of the pyrazole ring. Upon deprotonation of the phenolic proton, the resulting phenoxide oxygen becomes a strong donor. Simultaneously, one of the nitrogen atoms of the pyrazole ring can donate its lone pair of electrons to the metal ion. This [N,O] bidentate coordination mode results in the formation of a stable five- or six-membered chelate ring, which enhances the thermodynamic stability of the complex. The crystal structure of a closely related compound, 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, reveals an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the pyrazole ring, which strongly supports the predisposition of this ligand framework for bidentate [N,O] chelation. nih.govresearchgate.net

Research into the Structural and Electronic Properties of Metal Complexes

The structural and electronic properties of metal complexes containing pyrazole-phenol type ligands have been investigated using various spectroscopic and magnetic techniques. These studies provide valuable insights into the geometry around the metal center and the nature of the metal-ligand bonding.

Structural Properties: X-ray crystallography on analogous compounds has often revealed distorted octahedral or square planar geometries around the central metal ion. acs.org For instance, in a typical octahedral complex, two molecules of the bidentate ligand would coordinate to the metal ion in the equatorial plane, with the axial positions being occupied by solvent molecules, such as water, or other co-ligands. mdpi.com The bond lengths and angles within the chelate ring are indicative of the strain and stability of the complex.

Electronic Properties: The electronic properties of these complexes are primarily studied using UV-Visible spectroscopy and magnetic susceptibility measurements. The UV-Vis spectra of these complexes typically exhibit bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d electronic transitions. mdpi.com The positions and intensities of these bands provide information about the coordination environment and the geometry of the complex. For example, the electronic spectra of related Co(II) and Ni(II) complexes have been used to suggest octahedral geometries. mdpi.com

Magnetic susceptibility measurements are crucial for determining the number of unpaired electrons in the complex, which in turn helps in elucidating the electronic configuration and the spin state of the metal ion. For instance, magnetic moment values for related high-spin octahedral Mn(II), Co(II), and Ni(II) complexes are in agreement with the presence of five, three, and two unpaired electrons, respectively. researchgate.netmdpi.com

Below is a table summarizing typical spectroscopic and magnetic data for transition metal complexes with similar pyrazolone-derived ligands:

Metal IonGeometryMagnetic Moment (μeff, B.M.)Key UV-Vis Bands (nm)
Mn(II)Octahedral~5.9d-d transitions
Co(II)Octahedral~4.3 - 5.2d-d transitions
Ni(II)Octahedral~2.8 - 3.5d-d transitions
Cu(II)Distorted Octahedral~1.7 - 2.2d-d transitions

This data is representative of complexes with similar pyrazolone-based ligands and may not be exact for the specific compound of interest.

Photophysical Properties and Optoelectronic Research

Photochromic Behavior of "Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-" Analogues in Solution and Crystalline Phase

Research into analogues of "Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-" has revealed fascinating photochromic behavior, which is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation.

In solution, these pyrazole-phenol derivatives exhibit significant changes in their UV-Vis absorption spectra upon irradiation with UV light. This is attributed to the breaking of an intramolecular hydrogen bond and subsequent keto-enol tautomerism, leading to the formation of a colored photoisomer. The rate of this transformation and the stability of the resulting isomer are influenced by the solvent polarity and the specific substituents on the phenyl and pyrazole (B372694) rings.

The crystalline phase of these materials also demonstrates photochromism, although often with different kinetics and spectral shifts compared to the solution phase. The rigid crystalline environment can influence the conformational changes required for photoisomerization. In some cases, the photochromic effect is more pronounced or stable in the solid state due to the restriction of molecular motion, which can prevent non-radiative decay pathways.

Luminescence and Fluorescence Studies of Pyrazole-Phenol Derivatives

The luminescence properties of pyrazole-phenol derivatives, including "Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-", are a key area of investigation. These compounds typically exhibit fluorescence, emitting light after absorbing photons. The fluorescence emission wavelength and quantum yield are highly dependent on the molecular structure and the surrounding environment.

Studies have shown that the intramolecular proton transfer that drives the photochromic behavior also plays a crucial role in the fluorescence characteristics of these compounds. The enol form is often weakly fluorescent, while the keto tautomer, formed upon photoexcitation, can exhibit strong fluorescence emission at longer wavelengths. This phenomenon is known as excited-state intramolecular proton transfer (ESIPT).

The table below summarizes the typical fluorescence characteristics observed for this class of compounds.

PropertyObservation
Excitation Wavelength (λex)Typically in the UV region (300-400 nm)
Emission Wavelength (λem)Stokes-shifted emission, often in the visible region (450-600 nm)
Quantum Yield (ΦF)Varies significantly with solvent and substitution
Stokes ShiftLarge, indicative of significant structural rearrangement in the excited state

Research into Potential Applications in Optical Sensing

The unique photophysical properties of "Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-" and its derivatives make them promising candidates for applications in optical sensing. The changes in their absorption and fluorescence properties in response to external stimuli can be harnessed to detect and quantify various analytes.

One area of exploration is their use as fluorescent chemosensors. The phenol (B47542) and pyrazole moieties can act as binding sites for metal ions or other small molecules. Upon binding, the electronic properties of the compound are altered, leading to a detectable change in the fluorescence signal, such as quenching or enhancement of the emission intensity, or a shift in the emission wavelength. This "turn-on" or "turn-off" fluorescence response allows for the sensitive detection of the target analyte. For instance, the interaction with certain metal ions can inhibit the ESIPT process, resulting in a distinct change in the fluorescence spectrum.

The photochromic properties of these compounds also open up possibilities for their use in optical memory and switching devices. The ability to reversibly switch between two states with different optical properties using light makes them suitable for applications where information can be written, read, and erased optically.

In Vitro and Mechanistic Biological Activity Studies

In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

No specific data on the in vitro cytotoxicity or antiproliferative activity of Phenol (B47542), 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)- against any cancer cell lines was found in the reviewed literature. Research in this area has been conducted on similar structural classes. For instance, studies on a series of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) showed that some derivatives possess cytotoxic properties against the RKO human colon carcinoma cell line. nih.gov Another distinct series of 1,3,5-trisubstituted-1H-pyrazole derivatives demonstrated significant cytotoxicity against MCF-7, A549, and PC-3 cancer cell lines. rsc.org However, these findings are not directly applicable to the specific compound .

Mechanisms of Cellular Growth Inhibition (e.g., Apoptosis Induction)

Mechanistic studies detailing how Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)- might induce cellular growth inhibition, such as through apoptosis, are not available. For related compounds, the induction of apoptosis is a noted mechanism. For example, a derivative from the 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) series was found to induce p53-mediated apoptosis, characterized by an increased Bax/Bcl-2 ratio. nih.gov Similarly, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been investigated as potential inhibitors of the anti-apoptotic protein Bcl-2. rsc.org

Structure-Activity Relationship (SAR) Studies in Cancer Research

While structure-activity relationship (SAR) studies are crucial for the development of pyrazole-based anticancer agents, no SAR studies specifically featuring Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)- were identified. General SAR studies on other pyrazole (B372694) series have shown that the nature and position of substituents on the phenyl rings significantly influence their anticancer efficacy. rsc.orgnih.govnih.gov

In Vitro Antimicrobial Activity: Antibacterial and Antifungal Investigations

There is no specific information available regarding the in vitro antibacterial or antifungal properties of Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-. The antimicrobial potential of the pyrazole scaffold is well-documented, with various derivatives showing activity against both Gram-positive and Gram-negative bacteria, as well as different fungal strains. nih.govjpionline.orgnih.gov For example, a related compound, 5-chloro-4-methyl-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl] phenol, was shown to have stronger antibacterial effects against Gram-positive than Gram-negative bacteria. jpionline.org

Antioxidant Activity Research (e.g., Radical Scavenging Assays)

Direct experimental data from radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay for Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)- is absent from the current scientific literature. nih.govmdpi.com The antioxidant potential of related pyrazolone (B3327878) structures, such as Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), is well-established, with studies demonstrating its efficacy as a free radical scavenger. nih.govnih.gov Furthermore, research on bis-pyrazolol derivatives has also identified potent radical scavenging activity. nih.gov

Molecular Interactions and Receptor Binding Studies (e.g., Molecular Docking with Biological Targets)

No molecular docking or receptor binding studies specifically modeling the interaction of Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)- with biological targets have been published. Molecular modeling is a common tool used to predict the binding affinity and interaction modes of new pyrazole derivatives with various therapeutic targets, such as protein kinases and apoptosis-regulating proteins like Bcl-2. rsc.orgnih.govajpp.inajpp.in However, the subject compound has not been featured in such studies.

Potential Research Applications Beyond Direct Medicinal Use

Role in Material Science Research, Including Polymer Development

While direct research on "Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-" in material science is not extensively documented, the known functionalities of its constituent pyrazole (B372694) and phenol (B47542) moieties suggest several potential applications in polymer development and materials engineering. The investigation into closely related pyrazole-phenol compounds provides a strong basis for these potential research directions.

The pyrazole-phenol framework is recognized for its utility in creating novel materials with enhanced thermal stability and chemical resistance. chemimpex.comsmolecule.com This makes such compounds, including "Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-", attractive candidates for developing advanced polymers and coatings for various industrial applications. chemimpex.com

One significant area of potential application is in the formulation of polyurethane and epoxy resins. Pyrazole derivatives are known to act as effective "blocking agents" for isocyanates, which are key components in polyurethane systems. googleapis.comgoogle.com A blocked isocyanate is temporarily and reversibly deactivated, allowing for one-component resin systems that are stable at ambient temperatures but become reactive upon heating. googleapis.com The isocyanate group is regenerated at elevated temperatures to trigger the curing process. googleapis.comgoogle.com Phenols are also used for this purpose. googleapis.com Given that "Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-" contains both of these functional groups, it presents an interesting candidate for research into new blocking agents with potentially unique deblocking temperatures and reactivity profiles, which are critical for controlling the curing of adhesives, coatings, and composite materials. google.com

Furthermore, pyrazole-based compounds are explored as components in surface treatments for composite materials to enhance adhesive bonding. google.com The incorporation of such molecules into epoxy resin surface layers can improve the durability and strength of bonded composite structures. google.com The bifunctional nature of "Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-" could offer unique interfacial properties in such applications.

Research into Catalytic Applications of "Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-" and its Complexes

The structural arrangement of "Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-" makes it an excellent chelating ligand for forming stable complexes with a variety of transition metal ions. These metal complexes are the focus of significant research due to their potential as catalysts in a range of chemical transformations, particularly oxidation reactions.

Research has demonstrated that ligands containing the pyrazole-phenol framework can form catalytically active complexes with metals such as copper(II), manganese(III), cobalt(II), and iron(III). These complexes often serve as synthetic models for metalloenzymes and can catalyze important organic reactions.

A primary area of investigation is their "catecholase activity," which is the catalytic oxidation of catechols to their corresponding o-quinones using atmospheric oxygen. This reaction is fundamental in understanding biological processes and has synthetic utility. Studies on various pyrazole-based ligands show that their in situ generated copper(II) complexes are effective catalysts for this transformation. The catalytic efficiency is influenced by several factors, including the specific structure of the pyrazole ligand, the copper salt used (e.g., Cu(CH₃COO)₂, CuSO₄, CuCl₂, Cu(NO₃)₂), and the solvent.

For instance, the catalytic activity of copper complexes with different pyrazolyl ligands in the oxidation of catechol to o-quinone has been quantified, with reaction rates varying significantly based on the ligand and the counter-anion of the copper salt. Similarly, cobalt(II) complexes of pyrazole-based ligands have been shown to be effective catalysts for phenoxazinone synthase activity, specifically the oxidation of 2-aminophenol (B121084) to 2-aminophenoxazinone.

The catalytic performance of these metal complexes is summarized in the table below, which showcases data from representative pyrazole-based ligand systems analogous to "Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-".

Ligand/Metal SystemSubstrateProductSolventCatalytic Rate (μmol·L⁻¹·min⁻¹)
L6 / Cu(CH₃COO)₂Catecholo-quinoneTHF5.596
L4 / CoCl₂2-Aminophenol2-AminophenoxazinoneTHF2.034
L1[CuSO₄]Catecholo-quinoneNot Specified1.734
L1[CuCl₂]Catecholo-quinoneNot Specified0.108

Note: Original rates were reported as 0.0289 and 0.0018 μmol substrate per mg catalyst per min. The values have been recalculated for consistency in units, assuming a standard concentration for comparison.

These findings highlight the significant role that the ligand structure and reaction environment play in modulating catalytic efficiency. The research into these pyrazole-phenol metal complexes underscores the potential of "Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-" to serve as a versatile ligand for developing novel, efficient catalysts for oxidation and other organic transformations.

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Pathways

The synthesis of pyrazole (B372694) derivatives, including the subject compound, often relies on classical condensation reactions, such as the reaction between β-dicarbonyl compounds (like ethyl acetoacetate) and hydrazines (like phenylhydrazine). mdpi.comgoogle.com While effective, these methods can present challenges related to yield, purification, and environmental impact. The future of synthesizing "Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-" and its analogues lies in the development of more sophisticated and efficient synthetic strategies.

A primary challenge is the move away from multi-step procedures towards one-pot or domino reactions. researchgate.net Such approaches, which combine several transformations in a single operation without isolating intermediates, improve efficiency, reduce waste, and are more cost-effective. researchgate.net Research into catalyst-free reactions in green solvents like water represents a significant step towards environmentally benign processes. researchgate.net

Future research should focus on:

Catalyst Innovation: Exploring novel catalysts, including nanocatalysts and biocatalysts, to improve reaction rates, selectivity, and yields under milder conditions.

Flow Chemistry: Implementing continuous flow synthesis to enhance safety, scalability, and product consistency compared to traditional batch processing.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields for pyrazole synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, a key principle of green chemistry.

A comparison of traditional and emerging synthetic approaches is summarized below.

Synthetic Strategy Description Advantages Challenges
Classical Condensation Stepwise reaction of hydrazines and β-dicarbonyl compounds. mdpi.comgoogle.comWell-established, readily available starting materials.Often requires multiple steps, purification of intermediates, moderate yields.
One-Pot/Domino Reactions Multiple reaction steps occur sequentially in the same vessel. researchgate.netIncreased efficiency, reduced waste, lower cost. researchgate.netRequires careful optimization of reaction conditions for all steps.
Green Chemistry Protocols Use of environmentally friendly solvents (e.g., water) and catalyst-free conditions. researchgate.netReduced environmental impact, enhanced safety.Substrate scope may be limited; may require higher temperatures.
Flow Chemistry Continuous pumping of reagents through a reactor.High scalability, precise control over parameters, improved safety.Higher initial equipment cost, potential for clogging.

Exploration of New Biological Targets and Elucidation of Molecular Mechanisms

The pyrazole nucleus is a well-established pharmacophore present in numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. mdpi.comnih.govchemicalbook.com Derivatives have shown inhibitory activity against specific enzymes such as carbonic anhydrase, RET kinase, and lipoxygenase. nih.govnih.govtandfonline.com For "Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-", a key future direction is the systematic exploration of its biological targets to uncover novel therapeutic applications.

High-throughput screening (HTS) of this compound and a library of its derivatives against diverse panels of enzymes, receptors, and cell lines is a critical first step. This can rapidly identify potential "hits" for further investigation. Targets of high interest, based on the activities of related pyrazoles, include protein kinases, inflammatory mediators (like TNF-α and interleukins), and microbial enzymes. nih.govnih.gov

Once a biological activity is confirmed, the elucidation of the underlying molecular mechanism is paramount. This involves:

Biochemical Assays: To determine the potency and mode of action (e.g., competitive vs. non-competitive inhibition of an enzyme).

Cell-Based Assays: To understand the compound's effect within a cellular context, including its impact on signaling pathways.

Structural Biology: Using techniques like X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target. This provides invaluable insight into the specific molecular interactions driving its activity and guides further rational design of more potent and selective analogues.

The challenge lies in moving beyond identifying broad activities to pinpointing specific molecular targets and pathways, which is essential for developing safe and effective therapeutic agents.

Advanced Computational Modeling for Predictive Research

Computational chemistry has become an indispensable tool for accelerating drug discovery and materials science research. eurasianjournals.com For pyrazole derivatives, methods like molecular docking, quantum mechanical calculations, and molecular dynamics simulations are actively used to predict how these molecules will interact with biological targets and to understand their electronic properties. nih.goveurasianjournals.comresearchgate.net

Future research on "Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-" should leverage advanced computational modeling for predictive purposes. Key areas of focus include:

Predictive ADMET Modeling: Using Quantitative Structure-Activity Relationship (QSAR) and machine learning models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives before they are synthesized. This can significantly reduce the time and cost associated with preclinical development by prioritizing compounds with favorable drug-like properties.

Virtual Screening: Employing molecular docking to screen large virtual libraries of compounds against the three-dimensional structures of potential biological targets, enabling the rapid identification of promising candidates.

Mechanism of Action Studies: Using molecular dynamics simulations to model the dynamic behavior of the compound when bound to its target, providing insights into binding stability and the energetic basis of its activity. eurasianjournals.com

Force Field Development: A persistent challenge in computational chemistry is the accuracy of the force fields used in simulations. eurasianjournals.com Continued research to develop more accurate and refined force fields will enhance the predictive power of these computational models. eurasianjournals.com

The integration of artificial intelligence and machine learning with these computational methods promises to further accelerate the design cycle, allowing for the rapid, in silico evolution of lead compounds with optimized properties. eurasianjournals.com

Computational Method Application Future Direction/Challenge
Molecular Docking Predicts binding modes and affinities of a molecule to a biological target. eurasianjournals.comImproving scoring functions to more accurately predict binding energy.
Molecular Dynamics (MD) Simulates the movement and interaction of atoms and molecules over time. eurasianjournals.comIncreasing simulation timescales to capture more complex biological events; improving force field accuracy. eurasianjournals.com
Quantum Mechanics (QM) Provides detailed insights into electronic structure and properties (e.g., DFT). eurasianjournals.comresearchgate.netIncreasing computational efficiency to allow for the study of larger systems.
QSAR/Machine Learning Develops models to predict biological activity or physicochemical properties. nih.govIntegrating multi-scale modeling approaches; leveraging larger datasets for improved model training. eurasianjournals.com

Design of "Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-" Based Functional Materials with Tunable Properties

Beyond its biological potential, the pyrazole scaffold is a versatile building block for functional materials. mdpi.com Pyrazole-containing compounds have been investigated for applications ranging from organic light-emitting diodes (OLEDs) and chemical sensors to energetic materials and photochromic systems. mdpi.commdpi.comresearchgate.netnih.gov The unique structure of "Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-" offers multiple avenues for its incorporation into advanced materials.

The phenol (B47542) group provides a reactive handle for polymerization or grafting onto surfaces, while the pyrazole-phenyl core constitutes a tunable electronic and photophysical unit. mdpi.comresearchgate.net Future research should focus on designing and synthesizing novel functional materials where this compound serves as a key structural motif.

Potential research avenues include:

Chemosensors: Modifying the pyrazole or phenyl rings with specific recognition units could lead to materials that exhibit a detectable change (e.g., in color or fluorescence) upon binding to target ions or molecules. mdpi.com

Organic Electronics: Incorporating the compound into conjugated polymers or using it as a ligand in metal complexes could yield materials with tailored electronic and photoluminescent properties for applications in OLEDs or organic photovoltaics. researchgate.net

Photoresponsive Materials: The pyrazole ring is a component in some known photochromic molecules, which change their structure and color in response to light. mdpi.com Investigating whether derivatives of "Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-" can be designed to exhibit similar light-sensitive behavior is a compelling area of exploration for applications in optical switches and smart materials. mdpi.com

The primary challenge in this field is to establish clear structure-property relationships. This requires a synergistic approach combining synthesis of a systematic series of derivatives with thorough characterization of their physical and chemical properties, supported by computational modeling to predict and rationalize the observed behaviors.

Q & A

Q. What are the standard synthetic routes for preparing Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-?

Methodological Answer: A common approach involves the condensation of a diketone derivative (e.g., 1-(2-hydroxyphenyl)-3-(substituted phenyl)propane-1,3-dione) with phenylhydrazine in a refluxing mixture of ethanol and glacial acetic acid. For example, in a 7-hour reflux, the diketone reacts with phenylhydrazine to form the pyrazole ring, followed by purification via silica gel column chromatography and recrystallization (yield ~45%) . Key steps include controlling stoichiometry and reaction time to minimize side products.

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer: Structural confirmation requires multi-technique validation:

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^13 \text{C} NMR identify proton environments and carbon frameworks, respectively. For pyrazole derivatives, aromatic protons appear in the 6.5–8.5 ppm range, with hydroxyl protons downfield (~10–12 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction provides absolute confirmation. For example, dihedral angles between the pyrazole ring and substituent phenyl groups (e.g., 16.83°–51.68°) are critical for validating molecular geometry .
  • FTIR Spectroscopy : Stretching frequencies for O–H (~3200 cm1^{-1}) and C=N (~1600 cm1^{-1}) confirm functional groups .

Q. What analytical techniques are used to assess purity and composition?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H]+^+) and fragments to confirm molecular formula.
  • Elemental Analysis (EA) : Compares calculated vs. experimental C, H, N, and O percentages (deviation <0.4% acceptable) .
  • Melting Point Analysis : Sharp melting points (e.g., 449 K ) indicate high purity.

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Methodological Answer: Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. Strategies include:

  • Variable-Temperature NMR : Identifies temperature-dependent shifts caused by equilibria (e.g., keto-enol tautomerism).
  • X-ray Refinement : Use programs like SHELXL to model disorder in crystallographic data. For example, hydrogen atoms are refined using riding models, while hydroxyl hydrogens are freely refined to resolve positional ambiguity .
  • DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian09) to validate assignments .

Q. What computational methods are suitable for predicting electronic properties and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. For pyrazole derivatives, HOMO-LUMO gaps (~3–5 eV) correlate with charge-transfer interactions .
  • Molecular Docking : Use AutoDock Vina to study binding modes with biological targets (e.g., enzymes). For example, docking poses may reveal π-π stacking between the phenyl ring and active-site residues .

Q. How are crystal packing interactions analyzed, and what role do they play in stability?

Methodological Answer:

  • Hydrogen Bonding : Identify O–H···N and C–H···π interactions using Mercury or PLATON . In Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-, an O–H···N hydrogen bond (2.60 Å) stabilizes the crystal lattice .
  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., van der Waals, π-π stacking) using CrystalExplorer. For example, >20% contribution from H···H contacts indicates dense packing .

Q. How can synthetic yields be optimized for pyrazole derivatives?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or ionic liquids to accelerate cyclocondensation.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reaction rates vs. ethanol .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 7 hours to 30 minutes) while maintaining yields >40% .

Q. What strategies validate structure-activity relationships (SAR) for biological activity?

Methodological Answer:

  • Analog Synthesis : Introduce substituents (e.g., electron-withdrawing groups on phenyl rings) and compare bioactivity (e.g., IC50_{50} values).
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate descriptors (e.g., logP, polar surface area) with activity .
  • Pharmacophore Mapping : Identify essential motifs (e.g., pyrazole ring + phenolic OH) using Schrödinger Phase .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.